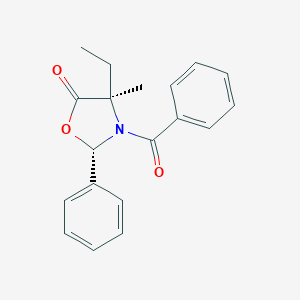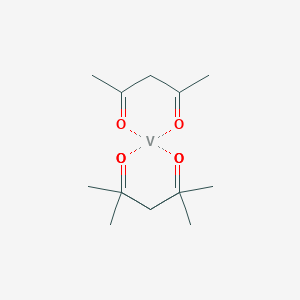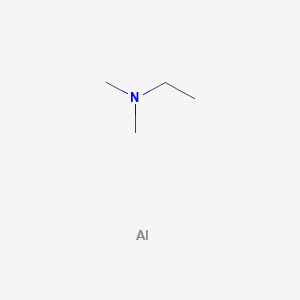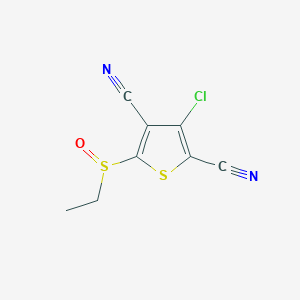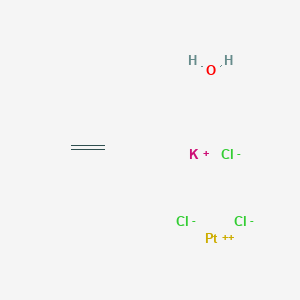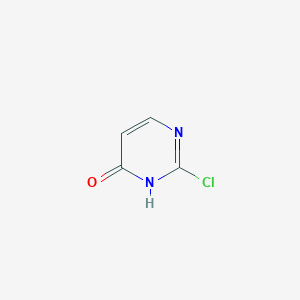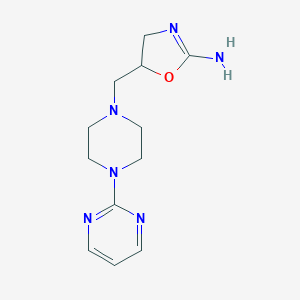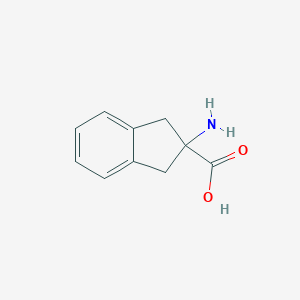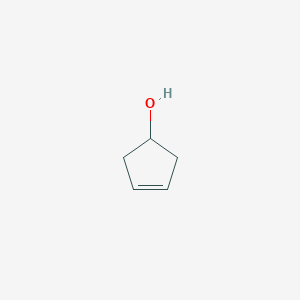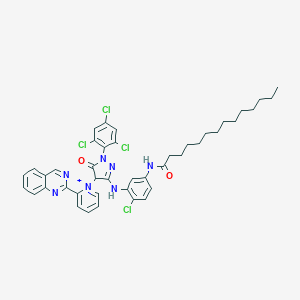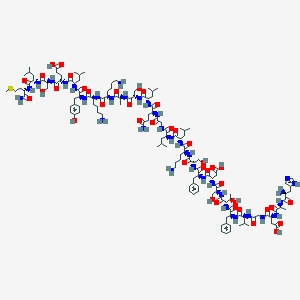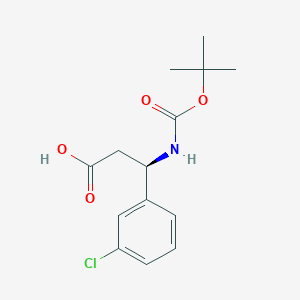
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid often involves multiple steps including esterification, protection of amine and thiol groups, and selective alkylation. For instance, an analogous compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, was synthesized from L-cystine with an overall yield of 67% through three steps, showcasing the complexity and efficiency of such synthetic routes (Qin et al., 2014).
Applications De Recherche Scientifique
Environmental Impact and Remediation
Chlorophenols and Environmental Toxicity
Chlorophenols, including various chlorinated phenolic compounds, have been studied for their environmental persistence and toxic effects. Research has focused on their behavior in soil and water, elucidating mechanisms of sorption and degradation. These studies are crucial for understanding the environmental fate of similar chlorinated organic compounds and developing strategies for mitigating their impact (Werner, Garratt, & Pigott, 2012).
Biodegradation and Wastewater Treatment
There is significant interest in the biodegradation pathways and treatment options for wastewater containing chlorophenols and related compounds. Understanding these pathways is essential for designing effective wastewater treatment processes that can handle such toxic pollutants (Goodwin, Carra, Campo, & Soares, 2018).
Chemical Synthesis and Analysis
Synthetic Applications
Research into the synthesis and structural properties of compounds related to chlorophenols has revealed insights into potential synthetic routes and applications. These findings can inform the development of new materials and chemicals with a variety of industrial and pharmaceutical applications (Issac & Tierney, 1996).
Analytical Techniques
Studies have also focused on developing and refining analytical techniques, such as chromatography, to detect and quantify chlorophenols and similar compounds in various matrices. These methods are vital for environmental monitoring, food safety, and pharmaceutical quality control (Jandera, 2011).
Health and Safety
- Toxicological Assessment: The toxicological profiles of chlorophenols and their derivatives have been extensively reviewed, with studies highlighting potential health risks and mechanisms of toxicity. Such assessments are critical for establishing safe exposure levels and for the regulatory oversight of these compounds (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, providing instructions for handling and disposal .
Propriétés
IUPAC Name |
(3R)-3-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUKZORPLJUWTF-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

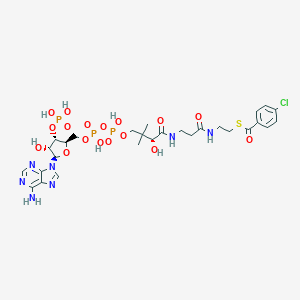
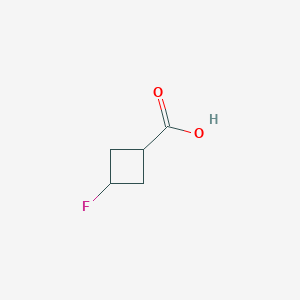
![2-[4-(Decyloxy)phenyl]pyrimidin-5-OL](/img/structure/B50721.png)
